molecular formula C20H18N4O2S B10998102 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-5-yl)furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-5-yl)furan-2-carboxamide

Cat. No.: B10998102
M. Wt: 378.4 g/mol
InChI Key: HFUFJSSSRIWMHW-UHFFFAOYSA-N
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Description

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-5-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, an indole moiety, and a pyrimidine ring connected through a sulfanyl-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.

    Sulfanyl-Methyl Linkage Formation: The sulfanyl-methyl linkage is introduced by reacting the pyrimidine derivative with a thiol compound in the presence of a base.

    Indole Ring Introduction: The indole moiety is incorporated through a coupling reaction with the intermediate compound, often using palladium-catalyzed cross-coupling reactions.

    Furan Ring Formation: The final step involves the formation of the furan ring through a cyclization reaction, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like carbonyls or nitro groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium, platinum, nickel

Major Products Formed

Scientific Research Applications

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-5-yl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-5-yl)furan-2-carboxamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The combination of the furan, indole, and pyrimidine rings, along with the sulfanyl-methyl linkage, provides a versatile scaffold for various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(1H-indol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C20H18N4O2S/c1-12-9-13(2)23-20(22-12)27-11-16-4-6-18(26-16)19(25)24-15-3-5-17-14(10-15)7-8-21-17/h3-10,21H,11H2,1-2H3,(H,24,25)

InChI Key

HFUFJSSSRIWMHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)NC=C4)C

Origin of Product

United States

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